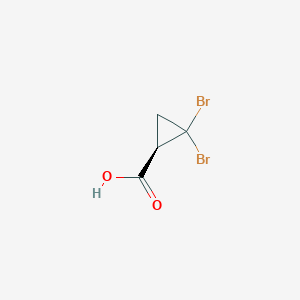
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid is a chiral compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Dibromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using dibromocarbene intermediates. One common method is the reaction of an alkene with bromoform (CHBr3) in the presence of a strong base such as potassium tert-butoxide (t-BuOK). The reaction proceeds via the formation of a dibromocarbene, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-2,2-Dibromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substitution reactions yield compounds such as 2-hydroxycyclopropane-1-carboxylic acid.
- Reduction reactions produce cyclopropane derivatives with varying degrees of saturation.
- Oxidation reactions result in carboxylates or other oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Wirkmechanismus
The mechanism of action of (1R)-2,2-Dibromocyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of bromine atoms and the cyclopropane ring contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane-1-carboxylic acid: Lacks halogen substituents, making it less reactive.
2-Bromocyclopropane-1-carboxylic acid: Contains only one bromine atom, resulting in different reactivity and properties.
Uniqueness: (1R)-2,2-Dibromocyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of two bromine atoms, which enhance its reactivity and potential for stereoselective synthesis. Its distinct structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H4Br2O2 |
|---|---|
Molekulargewicht |
243.88 g/mol |
IUPAC-Name |
(1R)-2,2-dibromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m1/s1 |
InChI-Schlüssel |
ZZQWHIVRLNQEDZ-UWTATZPHSA-N |
Isomerische SMILES |
C1[C@@H](C1(Br)Br)C(=O)O |
Kanonische SMILES |
C1C(C1(Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


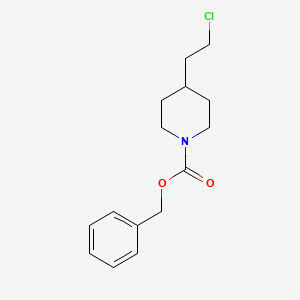


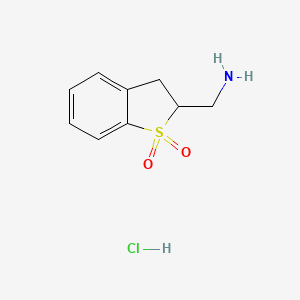
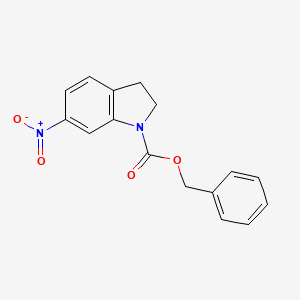
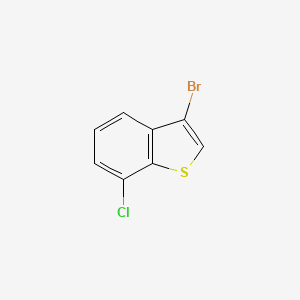


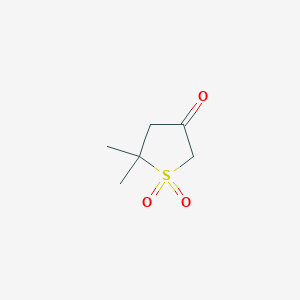
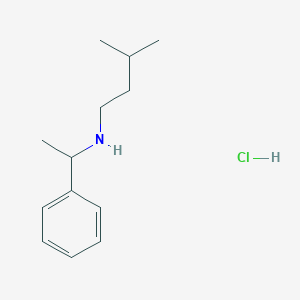
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)

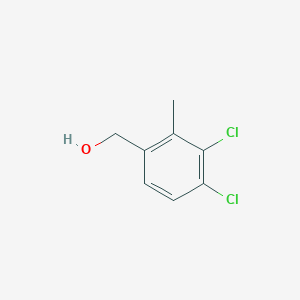
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
